Atrazine-d5

Vue d'ensemble

Description

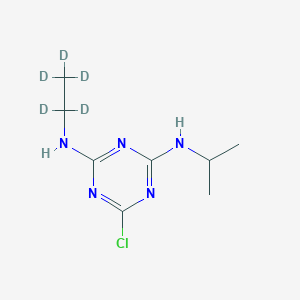

Atrazine-d5 is a deuterated form of the herbicide atrazine, which is widely used to control broadleaf and grassy weeds. The molecular formula of this compound is C8H9D5ClN5, and it is primarily used in scientific research as an analytical standard due to its stable isotopic labeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Atrazine-d5 is synthesized by substituting the hydrogen atoms in the ethyl group of atrazine with deuterium atoms. The synthesis involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with deuterated ethylamine and isopropylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated reagents and solvents to ensure high purity and isotopic enrichment. The process includes multiple steps of purification and quality control to meet analytical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Atrazine-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxyatrazine.

Hydrolysis: It can undergo hydrolysis to produce desethylatrazine and desisopropylatrazine.

Substitution: Nucleophilic substitution reactions can occur, replacing the chlorine atom with other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles like ammonia or amines are used in substitution reactions

Major Products

- Hydroxyatrazine

- Desethylatrazine

- Desisopropylatrazine

- Various substituted triazines

Applications De Recherche Scientifique

Analytical Applications

1. Environmental Monitoring:

Atrazine-d5 is extensively used for determining atrazine levels in environmental samples such as water and soil. Its application includes:

- Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC-MS): this compound acts as an analytical standard for quantifying atrazine in complex environmental matrices. This method allows for precise determination of low concentrations of atrazine, crucial for compliance with environmental regulations .

- Liquid Chromatography with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): this compound is employed as an internal standard in solid-phase extraction procedures. This method enhances the accuracy of atrazine detection in water samples, particularly when assessing contamination levels .

2. Passive Sampling Techniques:

Recent studies have incorporated this compound into passive sampling methodologies for monitoring polar organic pollutants in aquatic environments. This approach facilitates the assessment of atrazine's presence over time without frequent sampling .

Case Studies

Case Study 1: Hydraulic Fracturing Impact Assessment

A study conducted by Nell and Helbling (2019) utilized this compound to evaluate the impact of hydraulic fracturing fluids on water quality. The researchers analyzed flowback and produced water samples from shale gas sites, employing LC-HRMS techniques to identify and quantify atrazine and its metabolites. The findings indicated significant contamination levels, underscoring the importance of using deuterated standards like this compound for accurate assessments .

Case Study 2: Crop Testing and Regulatory Compliance

In agricultural settings, this compound has been used to develop rapid testing methods for atrazine residues in crops. A study demonstrated that using this compound as an internal standard allowed for effective quantification across a range of concentrations, facilitating compliance with U.S. EPA regulations . The method showed high precision and accuracy, making it suitable for routine testing.

Table 1: Comparison of Analytical Methods Using this compound

| Method | Application Area | Sensitivity | Advantages |

|---|---|---|---|

| ID-GC-MS | Environmental Monitoring | High | Precise quantification in complex matrices |

| LC-ESI-MS/MS | Water Quality Testing | Moderate | Suitable for low concentration detection |

| Passive Sampling | Long-term Monitoring | Variable | Reduces sampling frequency |

Table 2: Case Study Summary

| Study | Focus Area | Key Findings |

|---|---|---|

| Nell & Helbling (2019) | Hydraulic Fracturing | Identified significant atrazine contamination |

| Crop Testing Study | Agricultural Compliance | Developed rapid testing methods with high accuracy |

Mécanisme D'action

Atrazine-d5, like atrazine, inhibits photosynthesis by blocking the electron transport chain in photosystem II. This leads to the disruption of ATP synthesis and ultimately causes the death of the plant. The molecular targets include the D1 protein in the photosystem II complex .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Simazine

- Propazine

- Terbuthylazine

Uniqueness

Atrazine-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The isotopic labeling allows for precise quantification and tracing in complex matrices, making it invaluable in environmental and pharmacokinetic studies .

Activité Biologique

Atrazine-d5 is a deuterated form of atrazine, a widely used herbicide primarily for controlling broadleaf and grassy weeds in crops such as corn and sorghum. The biological activity of atrazine and its metabolites has been extensively studied due to their potential impacts on human health and the environment. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on organisms, and relevant case studies.

This compound (CAS Number: 163165-75-1) is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHDClN |

| Molecular Weight | 220.71 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 368.5 ± 25.0 °C |

| Melting Point | 171-174 °C |

| Flash Point | 176.6 ± 23.2 °C |

This compound is utilized in research to trace metabolic pathways and environmental degradation processes due to its labeled nature, allowing for precise tracking in biological systems.

Metabolism and Biological Activity

Atrazine undergoes extensive metabolism in various organisms, including mammals and aquatic species such as zebrafish. The primary metabolites identified include desethyl atrazine (DEA), deisopropyl atrazine (DIA), and diaminochlorotriazine (DACT). These metabolites are generated through cytochrome P450-mediated dealkylation processes.

Key Findings from Research Studies

- Metabolite Detection : Studies have shown that zebrafish exposed to atrazine produce the same major metabolites as mammals, indicating conserved metabolic pathways across species .

- Behavioral Effects : In zebrafish larvae, exposure to atrazine resulted in significant behavioral changes. For instance, larvae treated with lower concentrations (0.3 ppb) exhibited hyperactivity, while higher concentrations (30 ppb) led to hypoactivity .

- Endocrine Disruption : Atrazine has been recognized as an endocrine-disrupting chemical (EDC), affecting reproductive health in rodents by altering hormone signaling pathways. This includes delayed puberty and disruption of the hypothalamic-pituitary-gonadal (HPG) axis .

Case Study 1: Developmental Exposure in Zebrafish

A study conducted on zebrafish larvae exposed to atrazine demonstrated significant morphological and behavioral alterations. The larvae were subjected to various concentrations of atrazine, with results indicating that developmental exposure can lead to hyperactivity or hypoactivity depending on the dosage . The study utilized targeted metabolomics to analyze the presence of atrazine metabolites in larval tissues.

Case Study 2: Endocrine Disruption in Rodents

Research has highlighted the adverse reproductive outcomes associated with atrazine exposure in rodents. Notable effects include:

- Delayed onset of puberty.

- Altered ovarian estrous cyclicity.

- Suppression of luteinizing hormone (LH) surges during critical developmental windows .

These findings underscore the importance of timing and duration of exposure when assessing the risks posed by atrazine as an endocrine disruptor.

Summary of Research Findings

The biological activity of this compound reveals significant insights into its metabolic pathways and effects on various organisms:

- Metabolic Pathways : Atrazine is metabolized into DEA, DIA, and DACT through cytochrome P450 enzymes.

- Behavioral Changes : Exposure can lead to hyperactivity or hypoactivity in aquatic models.

- Endocrine Effects : Atrazine acts as an EDC, impacting reproductive health across species.

Propriétés

IUPAC Name |

6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWJVTOOROXGIU-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486781 | |

| Record name | Atrazine-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163165-75-1 | |

| Record name | Atrazine-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163165-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.